molecular formula C14H7IN2O4 B447010 4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione

4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B447010
M. Wt: 394.12g/mol
InChI Key: IXPLHAJRGKVWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an isoindole core, substituted with a 3-iodophenyl and a nitro group. The unique structure of this compound makes it a subject of interest in synthetic chemistry and biological research.

Preparation Methods

The synthesis of 4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of isoindole derivatives followed by iodination. The reaction conditions often require the use of strong acids and bases, along with specific catalysts to facilitate the substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The nitro group and the iodine atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives and nitro-substituted compounds. Similar compounds include:

  • Isoindole-1,3(1H,3H)-dione, 2-phenyl-4-nitro-
  • Isoindole-1,3(1H,3H)-dione, 2-(3-bromophenyl)-4-nitro- The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H7IN2O4

Molecular Weight

394.12g/mol

IUPAC Name

2-(3-iodophenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C14H7IN2O4/c15-8-3-1-4-9(7-8)16-13(18)10-5-2-6-11(17(20)21)12(10)14(16)19/h1-7H

InChI Key

IXPLHAJRGKVWJF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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